molecular formula C11H9Cl2NO2S B2860832 4-(2,5-Dichlorophenyl)-2-methyl-3,5-thiomorpholinedione CAS No. 344265-96-9

4-(2,5-Dichlorophenyl)-2-methyl-3,5-thiomorpholinedione

Cat. No. B2860832
CAS RN: 344265-96-9
M. Wt: 290.16
InChI Key: VKKVSRZFYJFWLU-UHFFFAOYSA-N
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Description

The compound “4-(2,5-Dichlorophenyl)-2-methyl-3,5-thiomorpholinedione” is a complex organic molecule. It contains a thiomorpholine ring, which is a six-membered ring with one sulfur atom, one nitrogen atom, and four carbon atoms. The ring is substituted with a 2,5-dichlorophenyl group at the 4-position and a methyl group at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing the thiomorpholine ring are known to participate in a variety of chemical reactions. For example, the sulfur atom in the ring can act as a nucleophile, attacking electrophilic carbon atoms in other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined through a variety of laboratory tests. These might include tests to determine the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

This compound has been evaluated for its cytotoxic activity against various human cancer cell lines, such as MDA-MB-231 (triple negative breast cancer), A549 (non-small cell lung cancer), and MIA PaCa-2 (pancreatic adenocarcinoma). The results have shown promising potential, indicating that this compound could be a candidate for further investigation as a chemotherapeutic agent .

Crystal Structure Analysis

The crystal structure of this compound provides valuable insights into its molecular configuration and arrangement. This information is crucial for understanding the compound’s chemical behavior and interactions, which can be applied in material science and pharmaceuticals .

Density Functional Theory (DFT) Studies

DFT studies offer theoretical predictions about the electronic structure and properties of the compound. These studies are essential for predicting reactivity, stability, and other chemical properties that are important in the design of new drugs and materials .

Molecular Docking Studies

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is particularly useful in the field of drug design to predict the interaction between drugs and their protein targets .

Synthesis and Characterization

The synthesis process of this compound under microwave irradiation and its subsequent characterization through various techniques like FT-IR, NMR, and mass spectroscopy are of significant interest in synthetic chemistry. This knowledge aids in the development of new synthetic methodologies and the discovery of novel compounds with potential applications .

Hirshfeld Surface Analysis

The Hirshfeld surface analysis is utilized to visualize the reliability of the crystal package. This method is important in crystallography to understand intermolecular interactions and packing within a crystal structure .

Pharmacognosy Applications

Given the compound’s potential biological activities, it may also have applications in pharmacognosy, the study of medicinal drugs derived from plants or other natural sources. The compound’s structure could serve as a model for the synthesis of new natural product-like compounds with therapeutic properties .

Chemical Education and Research Methodology

The compound’s synthesis and analysis can serve as an excellent case study in chemical education, demonstrating practical applications of various analytical and synthetic techniques. It also exemplifies the interdisciplinary nature of modern chemical research, combining organic synthesis, computational chemistry, and biological testing .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through a combination of laboratory testing and computational predictions. This information is often summarized in a material safety data sheet (MSDS) .

Future Directions

The future directions for research on a compound like this could include further studies to determine its potential uses. For example, it might be tested for biological activity to see if it has potential as a pharmaceutical drug. Alternatively, it could be tested for other types of activity, such as catalytic activity or fluorescence .

properties

IUPAC Name

4-(2,5-dichlorophenyl)-2-methylthiomorpholine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2S/c1-6-11(16)14(10(15)5-17-6)9-4-7(12)2-3-8(9)13/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKVSRZFYJFWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione

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